molecular formula C30H37N15O13P2 B1231826 Dapdapda CAS No. 25138-00-5

Dapdapda

Cat. No.: B1231826
CAS No.: 25138-00-5
M. Wt: 877.7 g/mol
InChI Key: IRSGJDDINALTQP-PBCDLORESA-N
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Description

“Dapdapda” (scientifically denoted as this compound) is a trinucleoside diphosphate composed of three deoxyadenosine monomers linked by phosphodiester bonds . It has been extensively studied for its conformational properties, particularly in the context of nucleic acid stacking interactions and helical formation. Key structural features include:

  • Molecular formula: C₃₀H₃₇N₁₅O₁₉P₂ (approximate molecular weight: 1,078.6 g/mol).
  • Conformation: Exhibits a stacked helical structure in solution, stabilized by cooperative base-stacking interactions between adenine residues .
  • Functional role: Serves as a model compound for studying short oligonucleotide behavior, including DNA/RNA hybridization and ligand-binding dynamics .

Properties

CAS No.

25138-00-5

Molecular Formula

C30H37N15O13P2

Molecular Weight

877.7 g/mol

IUPAC Name

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[[2-[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-1-[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-phosphonooxyoxolan-2-yl]ethoxy]methyl]oxolan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C30H37N15O13P2/c31-25-21-28(37-6-34-25)43(9-40-21)18-1-12(46)13(54-18)2-15(24-16(58-60(50,51)52)4-20(56-24)45-11-42-23-27(33)36-8-39-30(23)45)53-5-17-14(57-59(47,48)49)3-19(55-17)44-10-41-22-26(32)35-7-38-29(22)44/h6-20,24,46H,1-5H2,(H2,31,34,37)(H2,32,35,38)(H2,33,36,39)(H2,47,48,49)(H2,50,51,52)/t12-,13+,14-,15?,16-,17+,18+,19+,20+,24+/m0/s1

InChI Key

IRSGJDDINALTQP-PBCDLORESA-N

SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CC(C4C(CC(O4)N5C=NC6=C(N=CN=C65)N)OP(=O)(O)O)OCC7C(CC(O7)N8C=NC9=C(N=CN=C98)N)OP(=O)(O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CC([C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)N)OP(=O)(O)O)OC[C@@H]7[C@H](C[C@@H](O7)N8C=NC9=C(N=CN=C98)N)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CC(C4C(CC(O4)N5C=NC6=C(N=CN=C65)N)OP(=O)(O)O)OCC7C(CC(O7)N8C=NC9=C(N=CN=C98)N)OP(=O)(O)O)O

Synonyms

2'-deoxyadenylyl-(3'-5')-2'-deoxyadenylyl-(3'-5)-2'-deoxyadenosine
dApdApdA

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

dApdApdA is compared below with two structurally related polymers: polydeoxyadenylic acid (poly(dA)) and polyriboadenylic acid (poly(rA)) .

Structural and Conformational Differences

Parameter This compound Poly(dA) Poly(rA)
Backbone composition Deoxyribose-phosphodiester Deoxyribose-phosphodiester Ribose-phosphodiester
Chain length Trinucleotide (3 units) Polymer (variable length) Polymer (variable length)
Helical conformation Stacked, non-canonical helix Right-handed helix (B-DNA-like) Flexible, single-stranded
Base-stacking Cooperative, short-range Extensive, long-range Limited due to ribose flexibility

Sources:

Functional and Stability Comparisons

Parameter This compound Poly(dA) Poly(rA)
Thermal stability Moderate (studied via CD/NMR) High (Tm >70°C in neutral pH) Low (Tm ~40°C, pH-dependent)
Applications Oligonucleotide interaction studies PCR primers, template synthesis RNA-protein binding assays
Key limitations Limited to short-sequence models Poor solubility at high lengths Susceptible to ribonuclease degradation

Sources:

Research Findings and Discussion

  • Stacking cooperativity : this compound exhibits stronger stacking interactions per base compared to poly(dA) due to its truncated length, as demonstrated by nuclear magnetic resonance (NMR) and circular dichroism (CD) studies .
  • Sugar backbone effects : Poly(rA) shows reduced stacking stability compared to poly(dA) and this compound, attributed to ribose’s 2′-OH group, which introduces steric hindrance and flexibility .
  • Biological relevance : While poly(dA) is widely used in molecular biology (e.g., priming DNA synthesis), this compound’s utility lies in elucidating base-stacking thermodynamics in short DNA fragments .

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